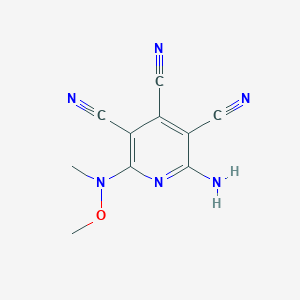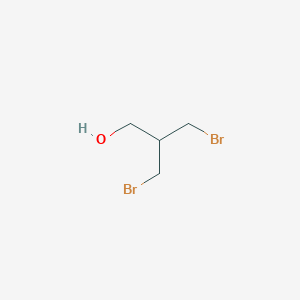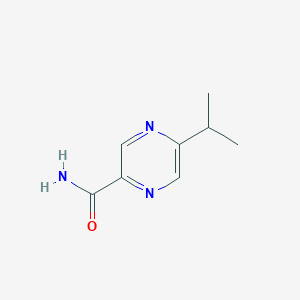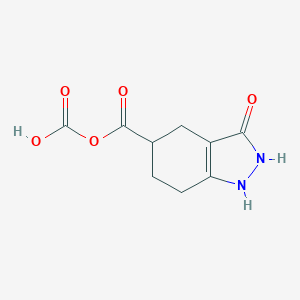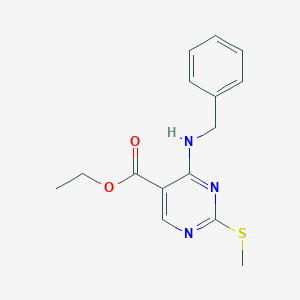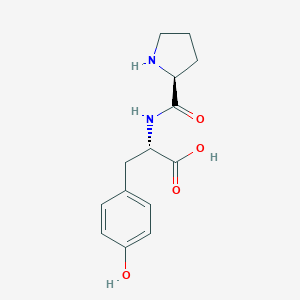
H-Pro-Tyr-OH
描述
Prolyl-tyrosine (P-Tyr) is an important amino acid derivative that plays a significant role in biochemical and physiological processes. It is a derivative of the amino acid tyrosine, which is found in proteins and is essential for many biological functions. P-Tyr has been studied extensively in recent years due to its potential implications in a variety of medical and scientific applications.
科学研究应用
抗高血压肽的生产
脯氨酰酪氨酸已被用于生产抗高血压肽。一项研究表明,利用白色腐朽真菌 Peniophora sp. 从牛奶中生产抗高血压肽酪氨酰脯氨酸。 在液体发酵中 . 发酵乳显示出良好目标肽酪氨酰脯氨酸的产量 .
记忆力提升
脯氨酰酪氨酸已被发现可以改善记忆力。 一项研究表明,以 10 毫克/千克剂量口服给予的酪氨酰脯氨酸直接进入血液循环,吸收率为 0.15%,其中 2.5% 的酪氨酰脯氨酸从血浆转运到小鼠脑实质 . 这表明脯氨酰酪氨酸可能用于治疗阿尔茨海默病等认知相关疾病 .
酶催化
脯氨酰酪氨酸在酶催化中起作用。 研究发现,酪氨酸酶催化酪氨酸转化为黑色素,在制药和生物技术领域具有广阔的应用前景 . 这表明脯氨酰酪氨酸可用于开发新的抗黑色素生成化学配体 .
抗黑色素生成剂
脯氨酰酪氨酸已被用于开发抗黑色素生成剂。 一项研究表明,植物中天然存在的酪氨酸酶抑制剂以及这些天然产物的合成修饰可以作为抗黑色素生成剂 . 这表明脯氨酰酪氨酸可能在食品、制药和化妆品行业得到应用 .
蛋白水解酶
脯氨酰酪氨酸已被发现参与蛋白水解酶的产生。 蛋白酶在工业和生物技术领域的多个领域得到广泛应用 . 这表明脯氨酰酪氨酸可能用于生产克隆片段、肽合成、核酸纯化过程中消化不需要的蛋白质、细胞培养和组织解离
作用机制
Target of Action
Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .
Biochemical Pathways
Prolyl-tyrosine is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Pharmacokinetics
It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway
Result of Action
The molecular and cellular effects of Prolyl-tyrosine’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, Prolyl-tyrosine may play a role in responses to nutritional and physiological changes .
Action Environment
The action of Prolyl-tyrosine is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of Prolyl-tyrosine may be affected by the oxygen levels in the environment.
未来方向
There is a rich history of chemical and biochemical research on hydroxyproline . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals . Further studies involving various cancer cell lines, animal models, and ultimately, patients are necessary to validate the efficacy of targeting RTK-RNAs .
生化分析
Biochemical Properties
Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between Prolyl-tyrosine and these enzymes is crucial for the hydroxylation of proline-rich peptides .
Cellular Effects
Prolyl-tyrosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of Prolyl-tyrosine residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .
Molecular Mechanism
At the molecular level, Prolyl-tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .
Metabolic Pathways
Prolyl-tyrosine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived Prolyl-tyrosine is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173493 | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19786-36-8 | |
| Record name | L-Prolyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




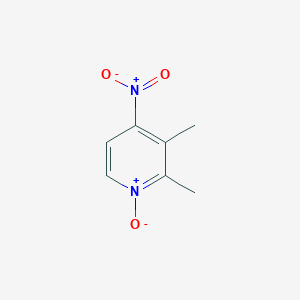
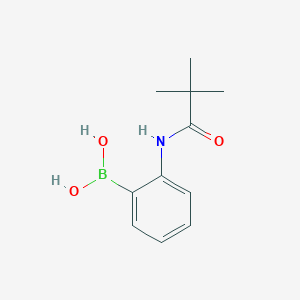

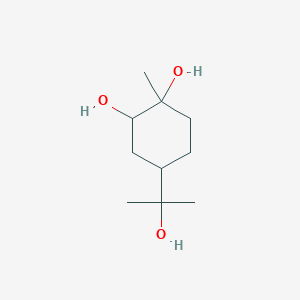

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
